5-Amino-2,3,4-trifluorophenol
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Overview
Description
5-Amino-2,3,4-trifluorophenol: is an organic compound with the molecular formula C6H4F3NO It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3,4-trifluorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trifluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrolysis: The resulting 5-amino-2,3,4-trifluoroaniline is then hydrolyzed to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves high-pressure reactions and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2,3,4-trifluorophenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: A wide range of substituted phenols depending on the reagents used
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Acts as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biodegradation: Its biodegradation pathways are of interest in environmental chemistry.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery.
Industry:
Material Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 5-Amino-2,3,4-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3,4-Trifluorophenol
- 3,4,5-Trifluorophenol
- 2,3,5-Trifluorophenol
Comparison:
- 2,3,4-Trifluorophenol: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
- 3,4,5-Trifluorophenol: Different fluorine substitution pattern, leading to different chemical properties and reactivity.
- 2,3,5-Trifluorophenol: Another isomer with a different substitution pattern, affecting its chemical behavior and applications .
Properties
Molecular Formula |
C6H4F3NO |
---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
5-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-4-2(10)1-3(11)5(8)6(4)9/h1,11H,10H2 |
InChI Key |
YASSNYOFEPDUIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)F)F)F)N |
Origin of Product |
United States |
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